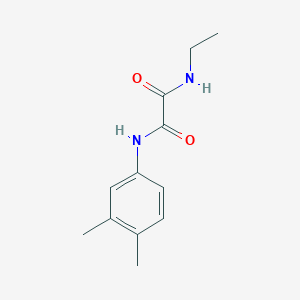
N-(3,4-dimethylphenyl)-N'-ethylethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylphenyl)-N'-ethylethanediamide, also known as DEET, is a widely used insect repellent. It was first synthesized in 1953 by the United States Department of Agriculture (USDA) and has since become one of the most effective and commonly used insect repellents worldwide. DEET is used to repel a variety of insects, including mosquitoes, ticks, and fleas.
作用机制
N-(3,4-dimethylphenyl)-N'-ethylethanediamide works by interfering with the insect's ability to detect carbon dioxide, which is one of the primary ways that insects locate their hosts. This compound also interferes with the insect's ability to detect other chemicals, such as lactic acid and octenol, which are produced by the human body and attract insects. This compound does not kill insects, but it repels them by making them unable to locate their hosts.
Biochemical and Physiological Effects:
This compound has been found to have low toxicity in humans and animals. It is rapidly absorbed through the skin and metabolized into inactive compounds. This compound does not accumulate in the body, and it is excreted within a few hours of application. However, high concentrations of this compound can cause skin irritation and other adverse effects.
实验室实验的优点和局限性
N-(3,4-dimethylphenyl)-N'-ethylethanediamide is a widely used insect repellent, and it has been extensively studied for its insect-repelling properties. It is effective against a variety of insects and can be used in a variety of applications. However, this compound has limitations in lab experiments, as it can interfere with the behavior of insects and affect the results of experiments.
未来方向
Future research on N-(3,4-dimethylphenyl)-N'-ethylethanediamide could explore the potential use of this compound in the synthesis of new insecticides. Researchers could also investigate the mechanism of action of this compound in more detail to better understand how it repels insects. Additionally, future research could explore the potential use of this compound in other applications, such as the control of agricultural pests.
合成方法
N-(3,4-dimethylphenyl)-N'-ethylethanediamide can be synthesized by reacting 3,4-dimethylbenzoyl chloride with ethylenediamine in the presence of a base. The reaction results in the formation of this compound. The synthesis of this compound is a relatively simple process, and it can be produced in large quantities.
科学研究应用
N-(3,4-dimethylphenyl)-N'-ethylethanediamide has been extensively studied for its insect-repelling properties. It has been found to be effective against a variety of insects, including mosquitoes, ticks, and fleas. This compound is commonly used in insect repellent sprays, lotions, and other products. Scientific research has also explored the potential use of this compound in other applications, such as the synthesis of new insecticides.
属性
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-ethyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-4-13-11(15)12(16)14-10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQTWPHKDRDYIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NC1=CC(=C(C=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[1-(3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanoyl)-4-piperidinyl]pyridine](/img/structure/B4998635.png)
![1-ethyl-4-[2-(methylthio)benzoyl]piperazine](/img/structure/B4998636.png)
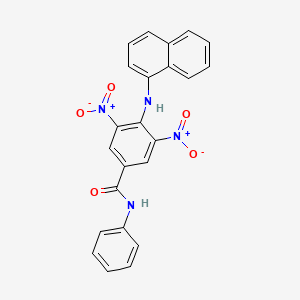
![6-[4-(benzyloxy)benzylidene]-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4998649.png)
![3-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4998657.png)
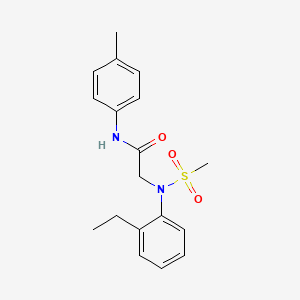
![1-[3-(2-ethoxyphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B4998660.png)
![1-(2,4-dichlorophenyl)-3-[(2-ethyl-6-methylphenyl)amino]-2-propen-1-one](/img/structure/B4998665.png)
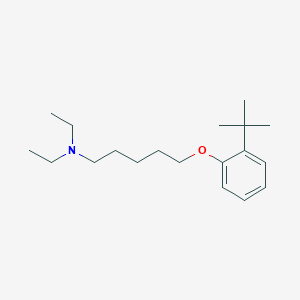
![N-(2,4-dichlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B4998698.png)
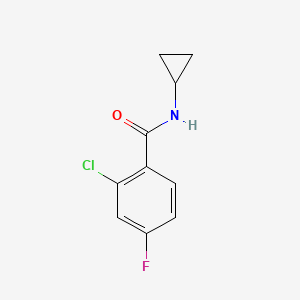
![4,4'-[2-(4-bromophenyl)-4,6-pyrimidinediyl]dimorpholine](/img/structure/B4998720.png)
![1-{2-nitro-4-[(3-nitrophenyl)sulfonyl]phenyl}piperidine](/img/structure/B4998731.png)
![N~1~-allyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4998738.png)